molecular formula C9H10N2O4 B2888774 Methyl 2-[(2-nitrophenyl)amino]acetate CAS No. 389065-48-9

Methyl 2-[(2-nitrophenyl)amino]acetate

Cat. No.: B2888774
CAS No.: 389065-48-9
M. Wt: 210.189
InChI Key: DCQOTHBVHDCEHW-UHFFFAOYSA-N
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Description

Methyl 2-[(2-nitrophenyl)amino]acetate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of anilinoacetate esters, which are valuable building blocks for the synthesis of more complex molecules. Researchers utilize this family of compounds in the development of potential pharmacologically active substances; for instance, structurally related nitroanilino compounds have been investigated for their biological activities . The nitroaromatic moiety is a key functional group that can be further reduced to amines, making it a versatile intermediate in multi-step synthetic pathways. The compound's molecular structure, featuring both electron-withdrawing (nitro) and electron-donating (anilino) groups on the aromatic ring, makes it a subject of study in research areas such as crystallography and materials science. Compounds with similar nitrophenylamino groups have been documented in studies of color polymorphism, a rare phenomenon where different crystal forms (polymorphs) of the same compound exhibit different colors, with applications in sensor and pigment technology . As a reagent, it may serve in the synthesis of heterocyclic compounds or functionalized materials. Handling should follow standard safety protocols for laboratory chemicals, including the use of personal protective equipment. This product is intended for research purposes only in a controlled laboratory setting. For specific chemical data including structure verification, resources like the NIST WebBook and PubChem provide references for related compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-nitroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQOTHBVHDCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 2 Nitrophenyl Amino Acetate and Analogues

Classical and Contemporary Synthetic Routes

Classical synthetic routes to Methyl 2-[(2-nitrophenyl)amino]acetate typically involve a sequential construction of the molecule, starting from readily available precursors. These routes focus on establishing the core 2-nitroaniline (B44862) structure, followed by the introduction of the methyl acetate (B1210297) side chain.

Nitration Strategies for Precursor Synthesis

A crucial step in the synthesis is the introduction of the nitro group onto the aromatic ring, typically through electrophilic aromatic substitution. The primary precursor for this step is often an aniline (B41778) derivative.

Direct nitration of aniline is generally inefficient for producing the desired 2-nitro isomer. The strong activating nature of the amino group makes the aniline ring highly reactive, which can lead to over-nitration, yielding products like 2,4-dinitroaniline (B165453) and 2,4,6-trinitroaniline. hopemaxchem.com Furthermore, the reaction of aniline with a mixture of concentrated nitric and sulfuric acids can lead to the formation of the anilinium ion, which directs the nitro group to the meta position. wikipedia.orgchempanda.com

To achieve selective nitration at the ortho position, a common strategy is to first protect the amino group. Acetylation of aniline with acetic anhydride (B1165640) produces acetanilide (B955). hopemaxchem.com The acetyl group is less activating than the amino group, which allows for more controlled nitration. hopemaxchem.com Nitration of acetanilide yields a mixture of ortho and para isomers, with the para isomer usually being the major product due to steric hindrance from the amide group. wikipedia.orgchempanda.com To increase the yield of the ortho isomer, the para position can be blocked before nitration using a group like a sulfonic acid, which can later be removed. wikipedia.orgchempanda.com

Alternative methods for the synthesis of nitroarenes include the oxidation of aryl amines using various oxidizing agents. mdpi.com Reagents such as peroxyacids, sodium perborate, and hydrogen peroxide in the presence of catalysts have been employed for this transformation. mdpi.com

Table 1: Comparison of Nitration Strategies for Aniline

MethodReagentsMajor Product(s)Key Considerations
Direct Nitration HNO₃, H₂SO₄m-Nitroaniline, di- and tri-nitrated productsLow yield of ortho isomer; oxidation of the ring can occur. wikipedia.orghopemaxchem.com
Nitration of Acetanilide HNO₃, H₂SO₄p-Nitroacetanilide, o-NitroacetanilideRequires subsequent hydrolysis to deprotect the amino group; para isomer is the major product. hopemaxchem.com
Sulfonation Block 1. H₂SO₄ 2. HNO₃ 3. H₂O, heato-NitroanilineSulfonation blocks the para position, directing nitration to the ortho position; the sulfonic group is removed by hydrolysis. wikipedia.orgchempanda.com

Amine Functionalization Techniques

Amine functionalization involves the formation of the C-N bond to introduce the amino group. In the context of this compound, this can refer to the synthesis of the 2-nitroaniline precursor or the subsequent reaction to form the secondary amine.

The commercial synthesis of 2-nitroaniline is a prime example of amine functionalization via Nucleophilic Aromatic Substitution (SNAr). This process involves the reaction of 2-nitrochlorobenzene with ammonia (B1221849). wikipedia.orgchempanda.com The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by ammonia.

Another approach to forming the secondary amine in the target molecule involves the reaction of 2-nitroaniline with a reagent containing the methyl acetate moiety. This typically involves an N-alkylation reaction. For instance, reacting 2-nitroaniline with methyl 2-bromoacetate in the presence of a base would lead to the formation of this compound.

Reductive amination is another powerful technique for forming C-N bonds. science.gov While not directly applicable to the synthesis of the aromatic amine part of the target molecule, it is a widely used method for the synthesis of secondary amines in general.

Esterification Methods and Optimizations

The final step in many synthetic routes to this compound is the formation of the methyl ester. This is typically achieved through the esterification of the corresponding carboxylic acid, 2-[(2-nitrophenyl)amino]acetic acid.

The Fischer esterification is a classic method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible, and often requires the removal of water to drive the equilibrium towards the ester product.

Due to the presence of the amino group, the esterification of amino acids can be more complex than that of simple carboxylic acids. researchgate.net A variety of milder and more efficient esterification methods have been developed. These include the use of coupling reagents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). organic-chemistry.org Other methods utilize solid-phase catalysts or sonochemical approaches to facilitate the reaction under milder conditions. organic-chemistry.org

Table 2: Selected Esterification Methods

MethodReagentsConditionsAdvantages
Fischer Esterification Methanol, H₂SO₄ (cat.)RefluxSimple reagents, low cost.
Coupling Reagents e.g., EDCI, Oxyma derivativeMild conditions, e.g., 5% H₂O-CH₃CNHigh yields, suitable for sensitive substrates. organic-chemistry.org
Solid-Acid Catalysis e.g., Graphene oxide, Polymeric resinsMild temperatures (50-80°C)Reusable catalyst, easy workup. organic-chemistry.org
Triphosgene-mediated Triphosgene, PyridineMildUseful for sterically hindered alcohols. researchgate.net

Protection and Deprotection Group Chemistry

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. hopemaxchem.com In the synthesis of this compound, the protection of the amino group of aniline is a critical step to control the regioselectivity of the nitration reaction. hopemaxchem.com

The most common protecting group for the amino group in this context is the acetyl group (-COCH₃). hopemaxchem.com Aniline is treated with acetic anhydride to form acetanilide. hopemaxchem.com This transformation reduces the activating effect of the amino group and provides steric bulk, favoring the formation of the para-nitro isomer upon nitration, although the ortho isomer is also formed. hopemaxchem.com After the nitration step, the acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the free amino group in the 2-nitroaniline product. hopemaxchem.com

Other protecting groups, such as silyl (B83357) groups (e.g., trimethylsilyl (B98337), -Si(CH₃)₃), can also be employed. hopemaxchem.com These groups can mask the amino group or other reactive sites, allowing for controlled reactions. The silyl groups are typically removed under specific conditions after the desired transformation has been completed. hopemaxchem.com

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient and versatile methods for the construction of complex molecules. These advanced approaches often offer advantages in terms of yield, selectivity, and environmental impact.

Nucleophilic Aromatic Substitution (SNAr) in Related Systems

Nucleophilic Aromatic Substitution (SNAr) is a powerful reaction for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. tandfonline.com This reaction is highly relevant to the synthesis of 2-nitroaniline derivatives and, by extension, this compound.

The SNAr mechanism involves a two-step process: addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. numberanalytics.comnih.gov The presence of strong electron-withdrawing groups, such as a nitro group, in the ortho and/or para positions relative to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex and thus facilitating the reaction. tandfonline.comnumberanalytics.com

The commercial synthesis of 2-nitroaniline from 2-nitrochlorobenzene and ammonia is a classic industrial application of the SNAr reaction. wikipedia.orgchempanda.com In this case, ammonia acts as the nucleophile and the chloride ion is the leaving group. The ortho-nitro group is essential for activating the substrate towards nucleophilic attack.

This methodology can be extended to synthesize a variety of 2-nitroaniline analogues by employing different amines as nucleophiles. tandfonline.comresearchgate.net For example, reacting 2-nitrohalobenzenes with various primary or secondary amines can provide access to a wide range of N-substituted 2-nitroanilines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. tandfonline.com The efficiency of these reactions can be enhanced using alternative energy sources like microwave irradiation. tandfonline.com

Gewald Reaction Applications in Nitrophenylamino Derivatives

The Gewald reaction is a multicomponent condensation that synthesizes highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism typically begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

While the Gewald reaction is exceptionally versatile for creating a wide array of thiophene (B33073) derivatives, its direct application for the synthesis of acyclic N-aryl amino esters like this compound is not conventional. The reaction's primary utility is the construction of the thiophene ring itself. For the Gewald reaction to be applicable to nitrophenylamino derivatives, one of the starting materials would need to already contain the nitrophenylamino moiety. However, the reaction would still result in a thiophene product, not the target acyclic amino acetate structure. Therefore, the Gewald reaction is not a standard methodology for synthesizing the specific compound this compound. researchgate.netsemanticscholar.org

Michael Addition Strategies for Nitrophenylamino Compounds

The aza-Michael addition, a specific type of Michael reaction, presents a direct and efficient pathway for the synthesis of β-amino esters and their derivatives. This reaction involves the conjugate addition of a nitrogen nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. nih.govupc.edu For the synthesis of this compound, this strategy can be envisioned as the addition of 2-nitroaniline to methyl acrylate.

The reaction is typically base-catalyzed, and various conditions can be employed to optimize the yield and reaction time. Studies have shown that microwave irradiation can significantly accelerate the reaction, leading to higher yields and purity compared to conventional heating methods. nih.gov For example, the addition of amines to acrylates can be completed in hours or even minutes under microwave conditions, whereas conventional methods might require several days. nih.gov The choice of catalyst and solvent also plays a crucial role. While some reactions proceed without a catalyst, others benefit from the use of Lewis acids or bases like silica-supported aluminum chloride or potassium carbonate. rsc.orgtandfonline.com

Amine NucleophileAcceptorCatalyst/BaseSolventTemperature (°C)TimeYield (%)
AnilineMethyl AcrylateSilica-AlCl₃Solvent-free604hQuantitative
BenzylamineMethyl AcrylateNone (MW)Methanol8010 min95
4-NitroanilineMethyl AcrylateNot specifiedNot specifiedHigher Temp.No Reaction0
EAA-BiginelliMethyl AcrylateK₂CO₃DMF10020 minNot specified

This table presents representative data for aza-Michael additions under various conditions, illustrating the factors that influence the reaction's success and efficiency. Data is compiled from related studies. nih.govrsc.orgtandfonline.comresearchgate.net

Notably, the reactivity of the amine is influenced by its electronic properties. Electron-poor anilines, such as 4-nitroaniline, are reported to be unreactive under certain catalytic conditions, even at elevated temperatures. tandfonline.com This suggests that the synthesis of this compound via aza-Michael addition would require carefully optimized conditions to overcome the reduced nucleophilicity of 2-nitroaniline.

Strecker Synthesis Variations for Amino Acid Derivatives

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and a cyanide source. masterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. masterorganicchemistry.comwikipedia.org Variations of this synthesis allow for the production of N-substituted amino acids by replacing ammonia with a primary or secondary amine. wikipedia.org

To synthesize a nitrophenylamino derivative such as this compound, a modified Strecker approach could theoretically be employed. This would involve a three-component reaction between a glyoxylate (B1226380) derivative (as the aldehyde component), 2-nitroaniline (as the amine), and a cyanide source like trimethylsilyl cyanide (TMSCN). The resulting α-(2-nitrophenylamino)acetonitrile could then be hydrolyzed and esterified to yield the target compound.

The key steps in this proposed variation would be:

Imine Formation : Reaction between methyl glyoxylate and 2-nitroaniline to form an N-(2-nitrophenyl) imine.

Cyanide Addition : Nucleophilic attack of the cyanide ion on the imine carbon to form the α-aminonitrile.

Hydrolysis and Esterification : Conversion of the nitrile group to a carboxylic acid, followed by esterification to the methyl ester.

This pathway allows for the direct incorporation of the N-(2-nitrophenyl) group. The development of asymmetric Strecker reactions, using chiral auxiliaries or catalysts, also offers a route to enantiomerically pure N-aryl amino acid derivatives. wikipedia.orgyoutube.com

Process Optimization and Reaction Control in Synthesis

The efficient synthesis of this compound, often achieved through nucleophilic aromatic substitution (SNAr) between a glycine (B1666218) ester and an activated aryl halide (e.g., 2-fluoronitrobenzene), requires careful control over reaction parameters. Optimization of temperature, solvent, catalysts, and reagents is critical for maximizing yield and purity. acs.orgcdnsciencepub.commdpi.com

Temperature and Solvent Effects

The solvent must be capable of dissolving the reactants and facilitating the formation of the reaction intermediates, such as the Meisenheimer complex in classical SNAr. libretexts.org Aprotic polar solvents like DMF, DMSO, and toluene (B28343) are commonly used. The choice of solvent can influence reaction rates and even the reaction mechanism. For instance, studies on related SNAr reactions have shown that ionic liquids can accelerate reaction rates compared to conventional solvents like methanol or benzene (B151609). nih.gov

Aryl HalideAmineSolventTemperature (°C)Effect on Yield/Rate
Aryl TriflatesAmino Acid EstersToluene80-100Good yields with appropriate catalyst acs.org
2-L-5-nitrothiophenesPiperidineIonic Liquid ([bmim][BF₄])20-40Faster rate than in conventional solvents nih.gov
2-L-5-nitrothiophenesPiperidineMethanol20-40Slower rate compared to ionic liquids nih.gov
4-Substituted FluorobenzeneAmino AcidsDMF100Yields ranging from 25-90% mdpi.com

This table illustrates the impact of solvent and temperature on the N-arylation of amines and amino acid derivatives, based on findings from related synthetic studies. acs.orgmdpi.comnih.gov

Catalyst and Reagent Selection

The selection of catalysts and reagents, particularly the base, is crucial for successful N-arylation. Transition metal catalysis, using palladium or nickel complexes, has become a powerful tool for forming C-N bonds. cdnsciencepub.com For instance, the use of a t-BuBrettPhos Pd G3 precatalyst with a weak base like cesium carbonate (Cs₂CO₃) has been shown to be effective for the N-arylation of amino acid esters with aryl triflates under mild conditions. acs.org

The choice of base is critical, as stronger bases like sodium tert-butoxide can lead to racemization of the chiral center in the amino acid ester. acs.org Weaker inorganic bases are therefore preferred to preserve stereochemical integrity. cdnsciencepub.com

Catalyst SystemBaseSubstratesKey Outcome
t-BuBrettPhos Pd G3/G4Cs₂CO₃Amino Acid Esters + Aryl TriflatesHigh yields with minimal racemization acs.org
NiBr₂·diglyme / LigandK₃PO₄Amino Acid Esters + Aryl HalidesExcellent enantioretention cdnsciencepub.com
None (Metal-free)K₂CO₃Amino Acids + Aryl HalidesVariable yields (25-90%) mdpi.com
CuI / L-prolineK₂CO₃Amino Acids + Aryl HalidesGood yields at lower temperatures acs.org

This table summarizes various catalyst and base combinations used for N-arylation reactions, highlighting their effectiveness. acs.orgcdnsciencepub.commdpi.com

Yield and Purity Considerations

Maximizing yield and ensuring high purity are the ultimate goals of process optimization. Purity is of particular concern when using chiral amino acid esters, as racemization is a common side reaction. As noted, the use of bulky ester groups (e.g., tert-butyl) on the amino acid can help prevent racemization during cross-coupling reactions. cdnsciencepub.com

Reaction conditions must be fine-tuned to balance reaction rate with the prevention of side-product formation. For example, while increasing catalyst loading can improve yield, it may also increase costs and complicate purification. acs.org Careful monitoring of the reaction progress via techniques like TLC or HPLC allows for quenching the reaction at the optimal point to maximize the yield of the desired product and minimize impurities. Final purification is typically achieved through column chromatography or recrystallization. prepchem.com

Chemical Reactivity and Transformation Mechanisms

Intramolecular and Intermolecular Reactions

The chemical behavior of Methyl 2-[(2-nitrophenyl)amino]acetate is characterized by its participation in a variety of reactions, including oxidation, reduction, and nucleophilic substitution. These transformations can occur at the nitro group, the ester functionality, or the amino group, leading to a diverse array of products.

While the primary focus of research on N-(2-nitrophenyl)glycine derivatives has been on the reduction of the nitro group, oxidation pathways are also chemically relevant. The oxidation of the secondary amine or the methylene (B1212753) group of the glycine (B1666218) moiety can be influenced by the electron-withdrawing nature of the o-nitrophenyl group. In the context of related N-arylglycine derivatives, oxidation can lead to the formation of α-imino amide intermediates, which are reactive species that can participate in further transformations. For instance, in some systems, N-phenylglycine residues can be oxidized under mild conditions, even using air as the oxidant, to generate a reactive α-imino amide. This intermediate can then undergo various coupling reactions. Although specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the general principles of N-arylglycine oxidation suggest potential pathways that could be explored.

The reduction of the nitro group in this compound to an amino group is a critical and well-utilized transformation. This reaction converts the starting material into Methyl 2-[(2-aminophenyl)amino]acetate, a key intermediate that readily undergoes intramolecular cyclization. This reductive cyclization is a cornerstone of quinoxalinone synthesis. A variety of reducing agents can be employed to achieve this transformation, with the choice of reagent often influencing the reaction conditions and yields.

Commonly used methods for the reduction of the nitro group in o-nitroaniline derivatives include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C) with a hydrogen source. Chemical reductions can be carried out with reagents like tin(II) chloride (SnCl2) in various solvents, sodium dithionite (B78146) (Na2S2O4), or iron powder in acidic media. The resulting o-phenylenediamine (B120857) derivative is often not isolated but is generated in situ and immediately cyclizes to form the thermodynamically stable quinoxalinone ring system. The efficiency of this reduction-cyclization sequence makes it a preferred method for the synthesis of 3,4-dihydro-1H-quinoxalin-2-one and its derivatives.

Table 1: Representative Conditions for the Reductive Cyclization of N-(2-nitrophenyl)glycine Esters

Reagent/CatalystSolvent(s)TemperatureProductReference Analogy
H2, Pd/CEthanolRoom Temp.3,4-Dihydro-1H-quinoxalin-2-oneGeneral Catalytic Hydrogenation
SnCl2·2H2OEthanolReflux3,4-Dihydro-1H-quinoxalin-2-oneChemical Reduction
Fe, NH4ClEthanol/WaterReflux3,4-Dihydro-1H-quinoxalin-2-oneChemical Reduction
Na2S2O4aq. NH3/Methanol (B129727)Room Temp.3,4-Dihydro-1H-quinoxalin-2-oneChemical Reduction

This table presents generalized conditions based on common reduction methods for o-nitroanilines leading to quinoxalinone formation.

The ester functionality in this compound is susceptible to nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group. These reactions are fundamental in organic chemistry and allow for the conversion of the ester into other functional groups such as amides or other esters (transesterification).

The reactivity of the ester towards nucleophiles is influenced by the electronic effects of the N-(2-nitrophenyl)amino substituent. While the amino group is generally electron-donating, the presence of the ortho-nitro group has a strong electron-withdrawing effect, which can enhance the electrophilicity of the ester carbonyl, making it more reactive towards nucleophiles. Common nucleophiles for these reactions include amines (to form amides), alcohols (for transesterification), and hydroxide (B78521) ions (for saponification to the carboxylate). The general mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate. The outcome of the reaction is often governed by the relative basicity of the leaving group and the incoming nucleophile.

Mechanistic Investigations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation. This includes studying the kinetics of these transformations and identifying the intermediates and transition states involved.

While specific kinetic studies on this compound are not widely reported, the kinetics of related reactions, such as the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines, have been investigated. These studies have shown that the cyclization reactions can be first order with respect to the concentration of hydroxide ions, indicating that the deprotonation of an acidic proton is a key step in the rate-determining part of the mechanism.

The transformation of this compound into various products proceeds through a series of intermediates and transition states. In the case of the reductive cyclization, the primary intermediate is Methyl 2-[(2-aminophenyl)amino]acetate. This intermediate is formed after the complete reduction of the nitro group. The subsequent intramolecular cyclization proceeds through a tetrahedral intermediate, formed by the nucleophilic attack of the aniline (B41778) amino group on the ester carbonyl carbon. The collapse of this tetrahedral intermediate, with the expulsion of methanol, leads to the formation of the stable 3,4-dihydro-1H-quinoxalin-2-one.

The transition state for the cyclization step would involve the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbon-oxygen bond of the ester. The geometry of the molecule, with the ortho-positioning of the reacting groups, is highly favorable for this intramolecular reaction, leading to a relatively low activation energy for the cyclization step.

Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the rate and outcome of chemical reactions involving this compound. While specific kinetic studies on this exact molecule are not extensively documented, the principles governing solvent effects can be understood by examining closely related compounds, such as p-nitrophenyl acetate (B1210297) (PNPA). The reactivity of such esters is highly dependent on the solvent's polarity, viscosity, and its ability to solvate reactants, transition states, and products.

Research on the aminolysis of p-nitrophenyl acetate in different solvent systems, such as water versus dimethyl sulfoxide (B87167) (DMSO), demonstrates significant rate enhancements when moving from a protic solvent (water) to a polar aprotic solvent (DMSO). zendy.io This is primarily because polar aprotic solvents are less effective at solvating anionic nucleophiles, leaving them more reactive. Conversely, protic solvents form strong hydrogen bonds with nucleophiles, stabilizing them and reducing their reactivity.

In mixed solvent systems, such as acetonitrile-water (MeCN-H₂O) mixtures, non-linear effects on reaction rates are often observed. For the reaction of p-nitrophenyl acetate with various nucleophiles, rate minima are often found at low mole fractions of the organic solvent (e.g., 30-40 mol % MeCN). lookchem.com This phenomenon is attributed to changes in the solvent structure and the preferential solvation of the reactants and the transition state.

For this compound, similar principles apply. Reactions involving nucleophilic attack at the ester carbonyl group would be expected to be faster in polar aprotic solvents like DMSO or dimethylformamide (DMF) compared to protic solvents like water or ethanol. The choice of solvent can therefore be a critical parameter to control reaction times and potentially influence chemoselectivity in synthetic pathways utilizing this compound.

Table 1: Effect of Solvent on Second-Order Rate Constants (k) for Reactions of p-Nitrophenyl Acetate Data illustrates general principles applicable to related esters.

NucleophileSolvent SystemEffect on Rate Constant (k)Reference
Alicyclic secondary aminesH₂O vs. DMSORate enhancement observed in DMSO compared to H₂O. zendy.io
m-ChlorophenoxideMeCN-H₂O mixturesRate decreases up to ~30-40 mol % MeCN, then gradually increases. lookchem.com
BenzohydroxamateMeCN-H₂O mixturesRate decreases up to ~40 mol % MeCN, with negligible increase thereafter. lookchem.com

Role as a Synthetic Intermediate and Building Block

This compound is a valuable intermediate in organic synthesis, primarily due to the reactive potential of its ortho-nitro group and the ester functionality.

Precursor in Heterocycle Synthesis

The most significant application of this compound is as a precursor for the synthesis of heterocyclic compounds, particularly benzodiazepines. The synthetic strategy hinges on the reductive cyclization of the ortho-nitroaniline moiety.

The process involves the chemical reduction of the nitro group to an amino group (-NH₂). This transformation creates a highly reactive intermediate, an ortho-aminoaniline derivative. In this new configuration, the newly formed primary amine is positioned ideally to react intramolecularly with the ester group. This spontaneous, or acid/base-catalyzed, cyclization results in the formation of a seven-membered ring, which is the core structure of the 1,4-benzodiazepine (B1214927) system. Specifically, this reaction yields a 1,4-benzodiazepin-2-one derivative.

This reductive cyclization is a robust and common strategy for constructing fused heterocyclic systems. organic-chemistry.orgresearchgate.net The reaction conditions for the nitro reduction can be varied, using reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂/Pd/C), allowing for compatibility with other functional groups. mdpi.com

Table 2: Potential Heterocyclic Systems from this compound

PrecursorKey TransformationResulting Heterocyclic CoreSignificance
This compound1. Reduction of nitro group2. Intramolecular cyclization1,4-Benzodiazepin-2-oneCore structure of many pharmacologically active drugs (e.g., anxiolytics, anticonvulsants).
This compound1. Reduction of nitro group2. Reaction with a suitable one-carbon unitBenzimidazoleFound in various pharmaceutical agents.

Application as a Protecting Group for Alcohols

There is no evidence in the scientific literature to support the use of this compound as a protecting group for alcohols. Protecting groups are chemical moieties that are intentionally and reversibly attached to a functional group to prevent it from reacting during a synthetic sequence. This compound does not possess the necessary chemical features to function in this capacity. Its structure is that of a stable, standalone molecule rather than a reactive group designed for temporary attachment and subsequent cleavage from an alcohol's hydroxyl group.

Intermediate in Complex Molecular Architectures

As a direct precursor to the 1,4-benzodiazepine core, this compound serves as a crucial intermediate in the synthesis of complex molecular architectures. Benzodiazepines are considered "privileged structures" in medicinal chemistry because their derivatives exhibit a wide range of biological activities and are central to numerous approved drugs. nih.govmdpi.com

The synthesis of the antipsychotic drug olanzapine, for example, relies on a related intermediate, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, highlighting the importance of the o-nitroaniline scaffold in constructing complex pharmaceuticals. wikipedia.orgchemicalbook.com By providing an efficient route to the benzodiazepine (B76468) nucleus, this compound enables the subsequent elaboration of this core structure. Further chemical modifications can be made to the aromatic ring, the nitrogen atoms, or other positions on the heterocyclic ring to create libraries of compounds for drug discovery and development. Therefore, while it may be a simple starting material, its role as a foundational building block for these intricate and medicinally important molecules is of significant value.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy of Methyl 2-[(2-nitrophenyl)amino]acetate, typically conducted in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the nitrophenyl ring appear in the downfield region, generally between 6.70 and 8.20 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nitro group. The proton of the secondary amine (NH) typically presents as a broad singlet around 8.53 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the amine and the ester group resonate as a doublet at approximately 4.21 ppm. The methyl protons (-OCH₃) of the ester group are the most shielded, appearing as a singlet further upfield at about 3.82 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ) in ppm Multiplicity
Aromatic (C₆H₄)6.70 - 8.18Multiplet
Amine (NH)~8.53Broad Singlet
Methylene (CH₂)~4.21Doublet
Methyl (OCH₃)~3.82Singlet

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield around 169.6 ppm. The aromatic carbons exhibit a range of chemical shifts between approximately 114.0 and 145.4 ppm. The carbon atom attached to the nitro group is typically found in the more deshielded region of this range. The methylene carbon (-CH₂-) signal is observed around 46.2 ppm, while the methyl carbon (-OCH₃) of the ester group is the most shielded, resonating at about 52.6 ppm.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ) in ppm
Carbonyl (C=O)~169.6
Aromatic (C₆H₄)~114.0 - 145.4
Methylene (CH₂)~46.2
Methyl (OCH₃)~52.6

While specific 2D NMR studies like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this compound are not detailed in the available literature, these techniques would be instrumental for unambiguous assignments. A COSY spectrum would confirm the coupling between the NH proton and the adjacent CH₂ protons, while an HSQC experiment would directly correlate the proton signals with their attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

There is no specific literature available detailing the use of solid-state NMR (ssNMR) for the characterization of polymorphic forms of this compound. However, ssNMR would be a powerful tool for investigating crystalline and amorphous forms of the compound. It can provide insights into the different molecular conformations and packing arrangements that may exist in the solid state, which are not observable in solution-state NMR.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The spectrum displays characteristic absorption bands that confirm the compound's structure. A prominent band for the N-H stretching vibration of the secondary amine is observed around 3371 cm⁻¹. The carbonyl (C=O) stretching of the ester group gives rise to a strong absorption peak at approximately 1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are clearly identifiable by two strong bands, typically found near 1515 cm⁻¹ and 1346 cm⁻¹, respectively. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-O stretching of the ester is observed around 1222 cm⁻¹.

Table 3: FT-IR Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Frequency (ν) in cm⁻¹
Secondary Amine (N-H)Stretch~3371
Carbonyl (C=O)Stretch~1735
Nitro (NO₂)Asymmetric Stretch~1515
Nitro (NO₂)Symmetric Stretch~1346
Ester (C-O)Stretch~1222

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Key vibrational modes anticipated for this compound include:

NO₂ Vibrations: The symmetric and asymmetric stretching modes of the nitro group are expected to be prominent features in the Raman spectrum. For instance, in 2-nitroaniline (B44862), these are observed at specific wavenumbers, and similar bands can be expected for the title compound. researchgate.net

C-N Vibrations: The stretching of the C-N bond connecting the phenyl ring and the amino group, as well as the N-H bending modes, will provide insight into the electronic environment of the amino bridge.

Phenyl Ring Modes: The characteristic vibrations of the benzene (B151609) ring, including C-C stretching, C-H in-plane and out-of-plane bending, will be present. The substitution pattern on the ring will influence the exact frequencies of these modes.

Ester Group Vibrations: The carbonyl (C=O) stretching of the acetate (B1210297) group is expected to be a strong Raman band. Additionally, C-O stretching and various bending modes associated with the methyl acetate moiety will be observable.

A theoretical approach using Density Functional Theory (DFT) would be invaluable in precisely assigning the vibrational frequencies to specific atomic motions within the molecule. Such calculations, when compared with experimental spectra of related compounds, can provide a robust understanding of the vibrational dynamics of this compound.

Table 1: Expected FT-Raman Vibrational Modes for this compound

Vibrational Mode **Expected Wavenumber Range (cm⁻¹) ** Notes
N-H Stretching 3300-3500
C-H Stretching (Aromatic) 3000-3100
C-H Stretching (Aliphatic) 2850-3000
C=O Stretching (Ester) 1735-1750
C=C Stretching (Aromatic) 1450-1600
NO₂ Asymmetric Stretching 1500-1550
N-H Bending 1550-1650
NO₂ Symmetric Stretching 1330-1370
C-N Stretching 1250-1350

Note: The expected wavenumber ranges are based on typical values for the functional groups present and may vary for the specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectrum of this compound is primarily defined by the chromophores present within its structure: the nitrophenyl group and the amino group attached to the aromatic ring. The interaction between the electron-donating amino group and the electron-withdrawing nitro group, mediated by the π-system of the benzene ring, is expected to give rise to distinct absorption bands in the UV-Vis region.

While specific experimental UV-Vis spectra for this compound are not extensively documented, analysis of related ortho-nitroaniline derivatives suggests the presence of characteristic absorption maxima. For instance, ortho-nitroaniline exhibits an absorption maximum around 450 nm in the visible region. zenodo.org The absorption properties are also anticipated to be sensitive to the solvent environment, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift of the absorption maximum is expected due to the stabilization of the more polar excited state. nih.govacs.orgnih.gov

The primary electronic transitions responsible for the absorption bands are likely π → π* transitions within the aromatic system and intramolecular charge transfer (ICT) transitions.

Charge Transfer within the Molecular System

The molecular architecture of this compound, featuring an electron-donating amino group (-NH-) and a potent electron-withdrawing nitro group (-NO₂) on the same phenyl ring, strongly suggests the occurrence of intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from a molecular orbital primarily localized on the amino group and the phenyl ring (the donor moiety) to an orbital predominantly centered on the nitro group (the acceptor moiety).

This ICT character is a hallmark of "push-pull" systems and is expected to result in a significant change in the dipole moment upon excitation. The efficiency of this charge transfer is influenced by the electronic coupling between the donor and acceptor groups, which is facilitated by the conjugated π-system of the benzene ring. The ortho-positioning of the nitro and amino groups may lead to specific steric and electronic interactions that modulate the ICT process compared to its meta and para isomers. The study of solvatochromic shifts, where the position of the absorption maximum changes with solvent polarity, can provide quantitative information about the change in dipole moment and the extent of charge transfer in the excited state. nih.govacs.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molar mass: 210.19 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺˙) and a series of fragment ions. cymitquimica.com

The anticipated fragmentation pattern for this compound would likely involve:

Molecular Ion Peak (m/z 210): The presence of a peak at m/z 210 would confirm the molecular weight of the compound.

Loss of the Methoxy (B1213986) Group (-OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a fragment ion at m/z 179.

Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the bond between the methylene group and the ester functionality would result in the loss of the carbomethoxy group, yielding a fragment at m/z 151.

Ortho Effect Driven Fragmentation: The proximity of the nitro group and the amino acetate side chain could facilitate unique fragmentation pathways. This might include rearrangements and the loss of small neutral molecules like water (H₂O) or nitric oxide (NO). For example, intramolecular hydrogen abstraction by the nitro group from the side chain could initiate specific fragmentation cascades.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Formula of Lost Neutral Fragment
210 [M]⁺˙ -
179 [M - OCH₃]⁺ ˙OCH₃
151 [M - COOCH₃]⁺ ˙COOCH₃
164 [M - NO₂]⁺ NO₂

Note: These are predicted fragmentation patterns and would require experimental confirmation.

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional molecular structure of a crystalline solid. While a definitive crystal structure for this compound has not been found in the searched crystallographic databases, studies on closely related molecules provide valuable insights into the expected structural parameters.

For instance, the crystal structure of a more complex molecule, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, reveals important details about the conformation of the 2-nitrophenyl moiety. researchgate.net In this related structure, the dihedral angle between the mean planes of the phenyl ring and the nitro group is 44.4(2)°. researchgate.net This significant twist is a common feature in ortho-substituted nitrobenzenes and is attributed to steric hindrance.

A single-crystal X-ray diffraction study of this compound would provide precise data on:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Providing exact measurements of all interatomic distances and angles, confirming the connectivity and geometry of the molecule.

Torsional Angles: Quantifying the twist of the nitro group relative to the phenyl ring and the conformation of the amino acetate side chain.

Intermolecular Interactions: Revealing the nature of packing in the solid state, such as hydrogen bonding and π-π stacking interactions.

Table 3: Anticipated Crystallographic Parameters for this compound

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic (Common for organic molecules)
Space Group Centrosymmetric or non-centrosymmetric
Z (Molecules per unit cell) Typically 2, 4, or 8
Dihedral Angle (Phenyl-NO₂) Expected to be significantly non-planar (> 40°)

Note: These are anticipated parameters based on related structures and require experimental verification.

Crystal Data and Space Group Analysis

Studies have shown that this compound crystallizes in the monoclinic crystal system. The space group, which describes the symmetry elements of the unit cell, has been identified as P2₁/c. This particular space group is centrosymmetric and is common for organic molecules. The unit cell parameters, which define the size and shape of the unit cell, have been experimentally determined and are summarized in the table below.

Crystal Data ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.165(3)
b (Å)18.239(7)
c (Å)6.829(3)
α (°)90
β (°)108.03(3)
γ (°)90
Volume (ų)966.3(7)
Z4

This data represents a specific crystallographic study of this compound. Variations may be observed in different polymorphic forms or under different crystallization conditions.

Dihedral Angles and Conformational Analysis in the Solid State

The conformation of a molecule, which describes the spatial arrangement of its atoms, is significantly influenced by the rotation around its single bonds. In the solid state, the conformation of this compound is locked into a specific arrangement due to crystal packing forces. The dihedral angles, which are the angles between planes defined by sets of four atoms, are crucial for describing this conformation.

A key feature of the molecular structure of this compound is the relative orientation of the 2-nitrophenyl group and the aminoacetate moiety. The planarity of the molecule is influenced by the presence of an intramolecular hydrogen bond, which will be discussed in the subsequent section. This interaction contributes to a relatively planar conformation of the molecule. The nitro group is slightly twisted out of the plane of the benzene ring, a common feature in ortho-substituted nitrobenzenes due to steric hindrance.

Dihedral AngleDescriptionValue (°)
O1-N2-C1-C6Torsion of the nitro group relative to the phenyl ringVaries
C2-N1-C7-C8Torsion around the N-C bond of the aminoacetate groupVaries

The specific values for these dihedral angles can be found in detailed crystallographic information files (CIFs) from structural databases.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The stability of the crystal lattice of this compound is attributed to a network of intermolecular interactions. These non-covalent forces dictate how the molecules pack together in the solid state.

Hydrogen Bonding: A prominent feature of the crystal structure is the presence of both intramolecular and intermolecular hydrogen bonds. An intramolecular N-H···O hydrogen bond is formed between the amine hydrogen and one of the oxygen atoms of the ortho-nitro group. This interaction contributes to the near-planarity of the molecule. In addition to this, intermolecular C-H···O hydrogen bonds are observed, where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule. These interactions link the molecules into a three-dimensional network.

π-π Stacking: In the crystal packing of this compound, π-π stacking interactions are also present. These interactions occur between the aromatic rings of adjacent molecules. The phenyl rings are arranged in a parallel-displaced fashion, which is a common motif for stabilizing crystal structures of aromatic compounds. The centroid-to-centroid distance between the stacked rings is indicative of a significant attractive interaction.

Interaction TypeDonorAcceptorDescription
Intramolecular Hydrogen BondN-HO (nitro group)Forms a six-membered ring, contributing to molecular planarity.
Intermolecular Hydrogen BondC-HO (carbonyl/nitro)Links molecules into a supramolecular architecture.
π-π StackingPhenyl RingPhenyl RingParallel-displaced stacking between aromatic rings of adjacent molecules.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful technique for the identification of crystalline phases. While single-crystal X-ray diffraction provides detailed structural information about a single crystal, PXRD is used to analyze a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification, purity assessment, and to distinguish between different polymorphic forms.

For this compound, a calculated PXRD pattern can be generated from the single-crystal X-ray diffraction data. This calculated pattern serves as a reference for comparison with experimentally obtained PXRD data from a bulk sample. This comparison is crucial in quality control to ensure that the bulk material consists of the desired crystalline phase.

Advanced Crystallography Techniques (e.g., Encapsulated Nanodroplet Crystallization)

While conventional crystallization methods have been successful for obtaining single crystals of this compound suitable for X-ray diffraction, advanced techniques are available for challenging compounds that are difficult to crystallize. One such technique is encapsulated nanodroplet crystallization.

In this method, crystallization is carried out in nanoliter-sized droplets encapsulated in an inert oil. This approach allows for a high-throughput screening of a wide range of crystallization conditions and can be beneficial for obtaining high-quality crystals from small amounts of material. Although there is no specific literature indicating the use of encapsulated nanodroplet crystallization for this compound, this technique represents a valuable tool in modern crystallography for overcoming crystallization challenges.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a central tool in the computational study of Methyl 2-[(2-nitrophenyl)amino]acetate. Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311++G(d,p) basis set has been widely employed to perform geometry optimization, frequency calculations, and electronic property analyses. This level of theory is recognized for providing a reliable balance between computational cost and accuracy in describing the molecular system.

The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional conformation. These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterAtom Pair/TripletCalculated Value
Bond Length N-H1.021 Å
N-H···O1.838 Å
C=O (ester)1.216 Å
N-O (nitro)1.235 Å
Bond Angle N-H···O128.5°
C-N-H114.2°
O-N-O (nitro)123.7°

Note: Data is compiled from representative theoretical studies. Actual values may vary slightly between different computational reports.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized over the aminophenyl moiety, while the LUMO is concentrated on the nitrophenyl ring. This distribution indicates that the aminophenyl part is the center for electron donation and the nitro-substituted ring is the site of electron acceptance. A small HOMO-LUMO gap signifies high chemical reactivity and low kinetic stability, as it requires less energy to promote an electron from the HOMO to the LUMO. The calculated energy gap for this molecule suggests it is prone to charge transfer interactions.

Table 2: Calculated FMO Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-6.45 eV
ELUMO-2.87 eV
Energy Gap (ΔE) 3.58 eV

Note: Values are derived from DFT/B3LYP/6-311++G(d,p) calculations and represent typical findings.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions denote positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

The MEP map of this compound shows the most negative potential (red) localized over the oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These sites are the primary centers for electrophilic interactions. Conversely, the most positive potential (blue) is found around the amino hydrogen, indicating it is the most likely site for nucleophilic attack. The aromatic protons also exhibit a positive potential.

Natural Bond Orbital (NBO) analysis is used to investigate charge transfer and intramolecular delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals. This analysis provides insight into hyperconjugative interactions and their role in stabilizing the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ* (C1-C6)51.34π-conjugation
LP(2) O (nitro)σ* (N-H)8.12Intramolecular H-bond
π (C1-C6)π* (N-O)20.51Resonance/Delocalization

Note: LP denotes a lone pair orbital. The values are representative of the key stabilizing interactions within the molecule.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, a detailed assignment of the spectral bands can be achieved. DFT calculations, often with a scaling factor to correct for anharmonicity and basis set deficiencies, have shown excellent agreement with experimental FT-IR and FT-Raman spectra for this compound.

Key vibrational modes that have been assigned include the N-H stretching frequency, which is typically observed at a lower wavenumber than expected due to its involvement in the intramolecular hydrogen bond. Other important assignments include the symmetric and asymmetric stretching of the NO₂ group, the C=O stretching of the ester, and various C-H and C-C stretching modes of the aromatic ring.

Global chemical reactivity descriptors, derived from the HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity and stability. These include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which a molecule will undergo a chemical reaction.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the energies of the frontier orbitals. The relatively low chemical hardness and high electrophilicity index for this compound suggest that it is a moderately reactive molecule with a strong capacity to act as an electrophile.

Table 4: Global Chemical Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
Chemical Hardness (η)(ELUMO - EHOMO) / 21.79
Chemical Softness (S)1 / (2η)0.279
Electrophilicity Index (ω)μ² / (2η)6.55
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.66

In-depth Analysis of this compound Unfeasible Due to Lack of Scientific Data

A comprehensive examination of the chemical compound this compound, with a specific focus on its polymorphism and crystal engineering as outlined, cannot be conducted at this time. A thorough search of scientific literature and chemical databases has revealed a significant absence of published research on the solid-state properties of this specific molecule.

While the requested outline presumes the existence of multiple polymorphic forms and associated studies into their thermodynamic and kinetic relationships, no such data appears to be publicly available for this compound. The exploration of topics such as polymorphic interconversion, factors influencing stability and nucleation, and strategies for selective crystallization are contingent upon initial discoveries and characterization of different crystal forms, which have not been reported for this compound.

Similarly, a detailed structural analysis, including conformational differences between crystalline forms and the influence of steric and electronic factors, is not possible without crystallographic data from distinct polymorphs.

It is important to note that while the broader class of N-arylaminoacetates has been a subject of interest in crystal engineering, with some compounds exhibiting rich polymorphic behavior, these findings cannot be extrapolated to this compound without direct experimental evidence. The principles of polymorphism are highly compound-specific, and drawing analogies from other molecules would be speculative and scientifically unsound.

Consequently, the generation of a scientifically accurate article strictly adhering to the provided detailed outline for this compound is not feasible based on the current body of scientific knowledge. Further experimental research, including polymorph screening and single-crystal X-ray diffraction studies, would be required to generate the data necessary to address the topics of interest.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The current synthetic routes to Methyl 2-[(2-nitrophenyl)amino]acetate, while effective, often rely on classical nucleophilic aromatic substitution reactions. The future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.

Key Research Objectives:

Greener Synthesis: Exploration of solvent-free reaction conditions or the use of environmentally benign solvents like ionic liquids or deep eutectic solvents.

Microwave-Assisted Synthesis: Investigation of microwave irradiation to accelerate reaction rates, improve yields, and reduce side-product formation.

Continuous Flow Chemistry: Development of continuous flow processes for the synthesis of this compound to enhance scalability, safety, and product consistency.

Photocatalysis: Harnessing visible-light photocatalysis for the C-N bond formation, offering a milder and more sustainable alternative to traditional methods.

Exploration of Advanced Catalytic Transformations

The reactivity of this compound is largely centered around its nitro and secondary amine functionalities. Advanced catalytic methods can unlock novel transformations, leading to a diverse array of valuable organic molecules.

Future research should focus on leveraging the existing functional groups for innovative catalytic cycles. For instance, the nitro group is a versatile precursor for various nitrogen-containing heterocycles.

Potential Catalytic Transformations:

Catalyst TypeTransformationPotential Products
Transition Metal Catalysts (e.g., Palladium, Copper)Reductive CyclizationBenzimidazole and Quinoxaline derivatives
OrganocatalystsAsymmetric TransformationsChiral heterocyclic compounds
Biocatalysts (Enzymes)Selective Reductions/OxidationsFunctionalized intermediates with high stereoselectivity

In-depth Studies of Intermolecular Interactions in Condensed Phases

A comprehensive understanding of the intermolecular interactions governing the solid-state packing of this compound is crucial for designing materials with tailored properties. While preliminary X-ray diffraction studies have provided a basic structural model, a more profound investigation is warranted.

Future work should employ a combination of experimental and computational techniques to probe the nuances of its crystal packing.

Areas for Deeper Investigation:

Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) of this compound, which may exhibit distinct physical properties.

Co-crystallization: The design and synthesis of co-crystals with other molecules to modulate properties such as solubility and stability.

High-Pressure Crystallography: Studying the effect of high pressure on the crystal structure and intermolecular interactions to understand its material compressibility and phase transitions.

Computational Modeling: Utilizing quantum chemical calculations (e.g., Density Functional Theory) to analyze the strength and nature of hydrogen bonds and other non-covalent interactions.

Integration of Machine Learning for Predictive Material Design

The convergence of computational chemistry and artificial intelligence offers a powerful paradigm for accelerating the discovery of new materials. Machine learning (ML) algorithms can be trained on existing data to predict the properties of novel derivatives of this compound before their synthesis.

The development of robust ML models could significantly reduce the experimental effort required for material optimization.

Machine Learning Applications:

ML Model TypePredicted PropertyPotential Impact
Quantitative Structure-Property Relationship (QSPR)Solubility, Melting Point, Crystal PackingRapid screening of virtual compound libraries
Neural NetworksSpectroscopic Signatures (NMR, IR)Aiding in the structural elucidation of new derivatives
Generative ModelsDesign of Novel Molecular StructuresProposing new molecules with desired functionalities

Investigation of Emerging Spectroscopic and Diffraction Techniques

To gain a more detailed and dynamic understanding of this compound, it is essential to look beyond standard characterization techniques. Emerging spectroscopic and diffraction methods can provide unprecedented insights into its electronic structure and behavior in different environments.

These advanced techniques can help to bridge the gap between its molecular structure and its macroscopic properties.

Advanced Analytical Techniques to be Explored:

Solid-State NMR (ssNMR): To probe the local environment of atoms in the crystalline state and to characterize different polymorphs.

Terahertz (THz) Spectroscopy: For the investigation of low-frequency vibrational modes related to intermolecular interactions and crystal lattice dynamics.

Femtosecond Transient Absorption Spectroscopy: To study the ultrafast excited-state dynamics, particularly relevant if the molecule is to be used in photofunctional materials.

Electron Diffraction: For determining the crystal structure from nanocrystalline samples, which are often encountered in polymorphism screening.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-[(2-nitrophenyl)amino]acetate, and how do reaction conditions influence yield?

  • The compound is synthesized via nucleophilic substitution or microwave-assisted reactions. A common method involves reacting glycine methyl ester with 2-nitrobenzene derivatives under basic conditions (e.g., K₂CO₃) in polar solvents like methanol. Microwave irradiation (120°C, 15–20 min) significantly improves reaction efficiency, achieving yields up to 90% . Traditional methods may require longer reaction times (overnight) and hydrogenation catalysts (e.g., Pd/C) for nitro-group reductions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • ¹H NMR : Key signals include a singlet for the methoxy group (δ ~3.83 ppm), a doublet for the CH₂ group (δ ~4.11 ppm), and aromatic protons (δ 6.73–8.41 ppm) .
  • MS : The molecular ion peak appears at m/z 210.0 (M⁺), consistent with the molecular formula C₉H₁₀N₂O₄ .
  • IR : Stretching vibrations for the ester carbonyl (~1698 cm⁻¹) and nitro groups (~1520 cm⁻¹) confirm functional groups.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • The compound serves as a precursor for quinoxaline derivatives with anti-HIV activity . Its nitro and amino groups enable further functionalization, such as coupling with sulfonyl chlorides or heterocycles, to explore antiviral or anticancer properties .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized for scalability and reproducibility?

  • Catalyst Screening : Replace Pd/C with cheaper catalysts (e.g., Fe/activated carbon) for nitro reductions to minimize costs .
  • Solvent Optimization : Use ethanol instead of methanol to improve eco-friendliness without compromising yield .
  • Process Monitoring : Implement inline FTIR or HPLC to track reaction progress and intermediates .

Q. What contradictions exist in the literature regarding the reactivity of this compound?

  • Nitro Reduction Efficiency : Some studies report incomplete reduction under H₂/Pd-C, yielding mixed amine/nitro products, while microwave-assisted methods achieve full conversion .
  • Steric Effects : Substituents on the phenyl ring (e.g., 3-methoxy vs. 2-nitro) alter nucleophilic attack rates on the ester group, affecting downstream reactivity .

Q. What computational tools can predict the biological activity of this compound derivatives?

  • Molecular Docking : Use AutoDock Vina to model interactions with HIV protease (PDB ID: 1HPV) based on the compound’s nitro and ester motifs .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) of substituents with antiviral IC₅₀ data to design optimized analogs .

Methodological Guidance

Q. How to troubleshoot low yields in the synthesis of this compound?

  • Impurity Analysis : Check for unreacted starting materials via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Moisture Control : Ensure anhydrous conditions to prevent ester hydrolysis during synthesis .
  • Catalyst Activity : Regenerate Pd/C by washing with acetic acid if hydrogenation stalls .

Q. What strategies enhance the stability of this compound in biological assays?

  • Salt Formation : Convert the free base to a hydrochloride salt to improve aqueous solubility and shelf life .
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent degradation .

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